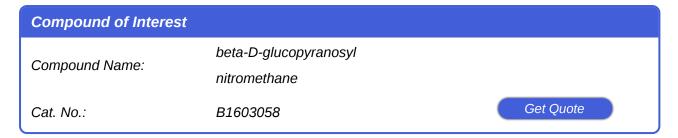


Technical Guide: Physicochemical Properties of beta-D-Glucopyranosyl Nitromethane

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This technical guide provides an in-depth overview of the melting point and pKa of **beta-D-glucopyranosyl nitromethane**, tailored for researchers, scientists, and professionals in drug development. It includes key quantitative data, detailed experimental protocols, and visualizations of relevant chemical pathways and analytical workflows.

Core Physicochemical Data

The fundamental physical and acidic properties of **beta-D-glucopyranosyl nitromethane** are summarized below. These values are critical for understanding the compound's stability, solubility, and reactivity in various chemical and biological systems.

Property	Value	Source
Melting Point	174-175 °C	[1][2]
pKa (Predicted)	7.18 ± 0.70	[1][2]

Experimental Protocols

This section details the methodologies for the synthesis of **beta-D-glucopyranosyl nitromethane** and the determination of its key physicochemical properties.



Synthesis of beta-D-Glucopyranosyl Nitromethane via Modified Koenigs-Knorr Glycosylation

A common and effective method for synthesizing **beta-D-glucopyranosyl nitromethane** is through a modified Koenigs-Knorr glycosylation reaction.[3] This procedure ensures high stereoselectivity, yielding the desired beta-anomer.

Materials:

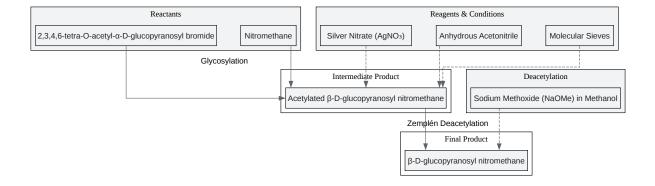
- 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide
- Nitromethane
- Silver (I) nitrate
- Molecular sieves (e.g., 4Å)
- Anhydrous acetonitrile
- Sodium methoxide in methanol (for deacetylation)
- Silica gel for column chromatography
- Appropriate deuterated solvents for NMR analysis (e.g., D₂O, DMSO-d₆)

Procedure:

- Reaction Setup: A solution of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide in anhydrous acetonitrile is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- Activation: Stoichiometric silver nitrate and activated molecular sieves are added to the solution. The mixture is stirred in the dark to facilitate the formation of the glycosyl nitrate intermediate.
- Glycosylation: Nitromethane is added to the reaction mixture, which is then stirred at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.



- Workup: The reaction mixture is filtered to remove the silver salts and molecular sieves. The filtrate is concentrated under reduced pressure.
- Purification of Acetylated Product: The crude product is purified by silica gel column chromatography to isolate the acetylated **beta-D-glucopyranosyl nitromethane**.
- Deacetylation (Zemplén conditions): The purified acetylated product is dissolved in anhydrous methanol, and a catalytic amount of sodium methoxide in methanol is added. The reaction is monitored by TLC.
- Final Purification: Upon completion of the deacetylation, the reaction is neutralized with an
 acidic resin, filtered, and the solvent is evaporated. The final product, beta-Dglucopyranosyl nitromethane, is purified by recrystallization or column chromatography.



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Synthesis of beta-D-glucopyranosyl nitromethane.

Determination of Melting Point



The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover or digital equivalent)
- Capillary tubes (sealed at one end)

Procedure:

- Sample Preparation: A small amount of the dry, crystalline beta-D-glucopyranosyl nitromethane is packed into a capillary tube to a height of 2-3 mm.
- Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The temperature is increased rapidly to about 15-20 °C below the expected melting point (174 °C), and then the heating rate is slowed to 1-2 °C per minute.
- Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure compound, this range should be narrow (typically ≤ 2 °C).

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acidic or basic compound in solution.[4][5]

Materials:

- beta-D-glucopyranosyl nitromethane
- Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)
- High-purity water (deionized and boiled to remove CO₂)
- pH meter with a combination glass electrode
- Burette

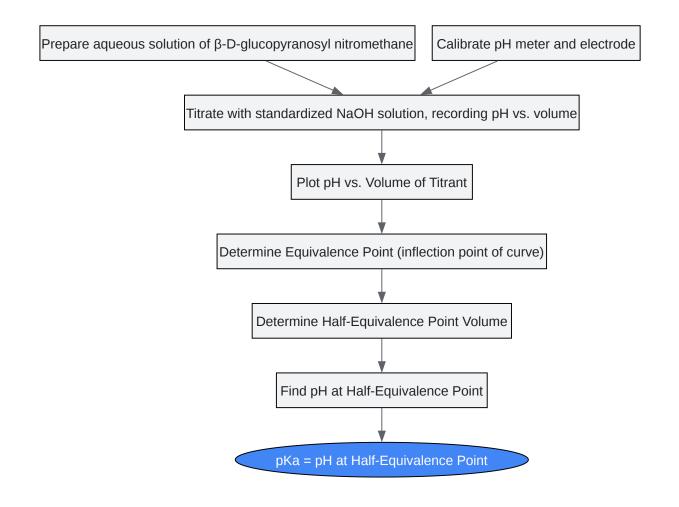


Stir plate and stir bar

Procedure:

- Solution Preparation: A precise mass of beta-D-glucopyranosyl nitromethane is dissolved in a known volume of high-purity water to create a solution of known concentration (e.g., 0.01 M).
- Titration Setup: The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution. The burette is filled with the standardized NaOH solution.
- Titration: The NaOH solution is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- Data Analysis: The pH is plotted against the volume of NaOH added. The equivalence point is determined from the steepest part of the titration curve (the inflection point).
- pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized by the base).[6] This can be determined directly from the graph or by calculation.





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Workflow for pKa determination via potentiometric titration.

Alternative pKa Determination Methods

While potentiometric titration is a standard, other spectroscopic methods can also be employed, particularly if the compound has a suitable chromophore or if solubility is a concern.

• UV-Vis Spectrophotometry: This method involves measuring the absorbance spectra of the compound at various pH values.[4][7] The pKa can be determined by analyzing the changes



in absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different molar absorptivities.

• NMR Spectroscopy: Chemical shifts of certain nuclei (e.g., ¹H or ¹³C) near the acidic proton can be sensitive to the protonation state. By monitoring the change in chemical shift as a function of pH, a titration curve can be generated, and the pKa determined from the inflection point.[5][8]

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